molecular formula C10H12F3N B8115452 (R)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine

(R)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine

Cat. No.: B8115452
M. Wt: 203.20 g/mol
InChI Key: YOETTZCHIABKPH-SECBINFHSA-N
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Description

®-1-(4-(Trifluoromethyl)phenyl)propan-1-amine is a chiral amine compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of secondary amines using CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . This method offers good functional group tolerance and utilizes inexpensive or easy-to-handle materials.

Industrial Production Methods

In industrial settings, the production of ®-1-(4-(Trifluoromethyl)phenyl)propan-1-amine may involve large-scale synthesis techniques that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Potential Chemical Reactions

  • (R)-2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride: This compound can participate in nucleophilic substitution reactions. The trifluoromethyl group influences the reactivity of the aromatic ring.

  • Oxidation Reactions: Amines can undergo oxidation. The specific products depend on the oxidizing agent and reaction conditions.

  • Acylation Reactions: Amines react with acyl halides or anhydrides to form amides. This reaction is commonly used to protect the amine group or to introduce new functionality .

  • Alkylation Reactions: Amines can be alkylated with alkyl halides. This reaction can be used to introduce new alkyl groups onto the amine .

  • Salt Formation: Amines can react with acids to form salts. For example, (R)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine can form a hydrochloride salt .

Interaction Studies

Interaction studies involving compounds with similar structures to this compound hydrochloride suggest potential interactions with cytochrome P450 enzymes, influencing drug metabolism and pharmacokinetics. Further research is needed to fully understand its interaction profile.

Analogues and Similar Compounds

Several compounds share structural similarities with this compound hydrochloride:

Compound NameMolecular FormulaUnique Features
(S)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamineContains an ethyl group instead of propyl
1-[4-(Trifluoromethyl)phenyl]propan-1-amineLacks double bond in propene structure
1-(3-Fluoro-4-(trifluoromethyl)phenyl)propan-1-amineDifferent fluorine positioning

The specific stereochemistry, presence of a double bond, and the trifluoromethyl group in this compound significantly influence its reactivity and biological properties compared to other similar compounds.

Scientific Research Applications

Pharmaceutical Applications

  • Management of Hyperparathyroidism
    • Cinacalcet is effective in treating secondary hyperparathyroidism associated with CKD. It helps maintain bone density and prevents complications related to elevated PTH levels.
    • Clinical studies have demonstrated that cinacalcet significantly lowers PTH levels and improves mineral metabolism in patients undergoing dialysis .
  • Treatment of Hypercalcemia
    • The compound is also utilized in managing hypercalcemia due to malignancy. By reducing serum calcium levels, cinacalcet can alleviate symptoms associated with high calcium levels, such as nausea and confusion .
  • Bone Health Preservation
    • Research indicates that cinacalcet may help preserve bone density in patients with CKD, reducing the risk of fractures and improving overall skeletal health .

Case Studies

Several studies have highlighted the effectiveness and safety of cinacalcet in clinical settings:

  • Clinical Trials
    • A pivotal trial demonstrated that patients receiving cinacalcet showed a significant reduction in PTH levels compared to placebo groups, leading to improved outcomes for those with CKD .
  • Long-term Safety Studies
    • Long-term studies have assessed the safety profile of cinacalcet, revealing that while it is generally well-tolerated, some patients may experience gastrointestinal side effects. Monitoring is recommended for those on prolonged therapy .

Mechanism of Action

The mechanism of action of ®-1-(4-(Trifluoromethyl)phenyl)propan-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity. The specific pathways and targets depend on the context of its application, whether in medicinal chemistry or material science.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-1-(4-(Trifluoromethyl)phenyl)propan-1-amine is unique due to its chiral nature and the specific positioning of the trifluoromethyl group, which imparts distinct chemical and biological properties compared to other similar compounds.

Biological Activity

(R)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine, also known as a trifluoromethyl-substituted amine, has garnered attention in various fields of medicinal chemistry due to its unique structural properties and biological activities. This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its pharmacological properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

\text{ R 1 4 CF}_3\text{ C}_6\text{H}_4\text{ C}_3\text{H}_7\text{NH}}

The trifluoromethyl group (-CF_3) is known for enhancing lipophilicity and metabolic stability, which are critical factors in drug design.

Biological Activity Overview

Research indicates that the biological activity of this compound is multifaceted, impacting several biological pathways and exhibiting potential therapeutic effects.

Antichlamydial Activity

A study highlighted the compound's antichlamydial properties, suggesting that the trifluoromethyl substituent is crucial for its effectiveness against Chlamydia species. The presence of this electron-withdrawing group enhances the compound's interaction with biological targets, leading to improved selectivity and potency compared to analogs lacking this feature .

Inhibition of Kinases

The compound has been investigated for its ability to inhibit serine/threonine kinases, particularly ERK protein kinase. Inhibiting such kinases can disrupt various signaling pathways involved in cell proliferation and survival, making this compound a candidate for cancer therapy .

Research Findings

Several studies have documented the biological effects and mechanisms of action associated with this compound:

Study Findings Biological Activity
Identified as an antichlamydial agentSelective against Chlamydia
Inhibition of ERK kinase activityPotential anti-cancer properties
Induces skin and eye irritationToxicological profile

Case Studies

  • Antichlamydial Activity :
    • In a series of experiments, this compound demonstrated significant activity against Chlamydia, outperforming several other compounds in terms of potency. The study emphasized the importance of the trifluoromethyl group in enhancing biological activity .
  • Kinase Inhibition :
    • Another investigation focused on the compound's ability to inhibit cellular CDK9-mediated transcription processes. Results indicated that it effectively reduced Mcl-1 protein levels, a key regulator in apoptosis, suggesting its potential role in cancer treatment .

Properties

IUPAC Name

(1R)-1-[4-(trifluoromethyl)phenyl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N/c1-2-9(14)7-3-5-8(6-4-7)10(11,12)13/h3-6,9H,2,14H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOETTZCHIABKPH-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC=C(C=C1)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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